5,8-Dibromo-1,2,3,4-tetrahydroquinoxaline
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Overview
Description
5,8-Dibromo-1,2,3,4-tetrahydroquinoxaline: is a chemical compound with the molecular formula C8H8Br2N2 and a molecular weight of 291.97 g/mol It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 1,2,3,4-tetrahydroquinoxaline. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5,8-Dibromo-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The tetrahydroquinoxaline ring can be oxidized to form quinoxaline derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the tetrahydroquinoxaline ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include various substituted quinoxalines depending on the nucleophile used.
Oxidation Reactions: Products include quinoxaline and its derivatives.
Reduction Reactions: Products include debrominated tetrahydroquinoxaline and other reduced forms.
Scientific Research Applications
Chemistry: 5,8-Dibromo-1,2,3,4-tetrahydroquinoxaline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various quinoxaline derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of quinoxaline derivatives.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5,8-Dibromo-1,2,3,4-tetrahydroquinoxaline is primarily related to its ability to interact with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 5,8-Dichloro-1,2,3,4-tetrahydroquinoxaline
- 5,8-Difluoro-1,2,3,4-tetrahydroquinoxaline
- 5,8-Diiodo-1,2,3,4-tetrahydroquinoxaline
Comparison: Compared to its analogs, 5,8-Dibromo-1,2,3,4-tetrahydroquinoxaline exhibits unique reactivity due to the presence of bromine atoms. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its unique properties make it suitable for specific applications in chemical research and industrial processes .
Properties
Molecular Formula |
C8H8Br2N2 |
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Molecular Weight |
291.97 g/mol |
IUPAC Name |
5,8-dibromo-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C8H8Br2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-2,11-12H,3-4H2 |
InChI Key |
HQVCAXNJFZRBNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C2N1)Br)Br |
Origin of Product |
United States |
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